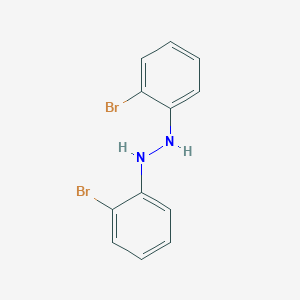

1,2-Bis(2-bromophenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(2-bromophenyl)hydrazine is a diaryl hydrazine derivative featuring two 2-bromophenyl groups symmetrically attached to a central hydrazine core. For instance, (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine (C₁₆H₁₄Br₂N₂) shares structural similarities, with brominated aromatic rings and a hydrazine-derived backbone . Such compounds are part of the Schiff base hydrazine family, known for their >C=N–N=C< linkage, which confers chemical stability and diverse biological activities, including antimicrobial and antitumor properties .

The synthesis of bromophenyl hydrazines typically involves condensation reactions between hydrazine and substituted carbonyl precursors. For example, (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine is synthesized by refluxing 2-bromoacetophenone with hydrazine hydrate in ethanol, yielding crystalline solids suitable for structural characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK 164015 involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Introduction of the Sulfonyl Side Chain: The pentylsulfonyl side chain is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

Hydroxylation and Methylation: The hydroxyl groups are introduced through selective hydroxylation reactions, followed by methylation to achieve the desired substitution pattern.

Industrial Production Methods

While specific industrial production methods for ZK 164015 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

ZK 164015 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the sulfonyl side chain or other functional groups.

Substitution: Various substitution reactions can be performed on the aromatic rings or the indole core to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1,2-Bis(2-bromophenyl)hydrazine has garnered attention for its potential as a bioactive molecule. It is involved in the synthesis of various derivatives that exhibit significant biological activities, including:

- Antitumor Activity : Compounds derived from hydrazine derivatives have shown promise in inhibiting tumor growth. For instance, studies have indicated that hydrazone derivatives can act against cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation .

- Antimicrobial Properties : Research has demonstrated the antibacterial and antifungal activities of hydrazone compounds. These derivatives can disrupt microbial cell membranes or inhibit essential enzymes within the pathogens .

- Antioxidant Effects : The ability of these compounds to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases .

Case Study : A study focusing on this compound derivatives revealed their efficacy against various bacterial strains, showcasing their potential as therapeutic agents in infectious diseases .

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its unique properties:

- Electrochromic Materials : These compounds can be incorporated into polymers to create materials that change color when an electric current is applied. This property is valuable for applications in smart windows and displays.

- Polymer Synthesis : As a building block, it facilitates the synthesis of novel polymers with specific optical and electronic properties. The incorporation of bromine enhances the reactivity and stability of the resultant polymers.

Analytical Chemistry

The analytical applications of this compound are noteworthy:

- Metal Ion Detection : Hydrazone derivatives are effective reagents for the spectrophotometric determination of metal ions in various samples. They form stable complexes with metal ions, allowing for sensitive detection methods .

- Separation Techniques : The compound can be employed in chromatography for the separation and identification of organic molecules and metal ions from complex mixtures .

Data Table: Summary of Applications

Mechanism of Action

ZK 164015 exerts its effects by binding to estrogen receptors and acting as a silent antagonist. This means it binds to the receptor without activating it, thereby blocking the effects of estrogen. The compound inhibits the stimulation of luciferase activity by 17β-estradiol and potently inhibits the growth of estrogen-sensitive human MCF-7 breast cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparisons of Hydrazine Derivatives

Key Observations:

- Backbone Flexibility : Unlike rigid Schiff base derivatives (e.g., ethylidene-linked compounds), diaryl hydrazines like this compound may exhibit greater rotational freedom around the N–N bond, influencing conformational stability .

Antimicrobial and Antitumor Activity

- This compound Derivatives : Schiff base analogs such as (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine demonstrate antimicrobial activity, likely due to interactions with microbial enzymes or DNA intercalation .

- Chlorophenyl Analogs : 1,2-Bis(4-chlorophenyl)hydrazine stabilizes tumor suppressor Pdcd4, suggesting a role in cancer therapy through protein modulation rather than direct DNA damage .

- Bis(sulfonyl)hydrazines : Compounds like 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) act as hypoxia-activated prodrugs, releasing cytotoxic chloroethylating species selectively in tumors .

Toxicity Profiles

- 1,2-Diphenylhydrazine : The unsubstituted parent compound exhibits systemic toxicity, including hemolytic anemia and liver damage, as documented in toxicological assessments .

- Halogenated Derivatives: Bromine and chlorine substituents may alter metabolic pathways, reducing untargeted toxicity compared to non-halogenated analogs. For example, bis(sulfonyl)hydrazines avoid hydroxyethylation side reactions, improving therapeutic indices .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-bis(2-bromophenyl)hydrazine, and how can reaction yields be optimized?

Synthesis of this compound typically involves condensation reactions. For example, hydrazine derivatives can be synthesized by reacting hydrazine hydrate with substituted carbonyl precursors. Evidence from analogous compounds (e.g., 1,2-bis(2-bromobenzoyl)hydrazine) suggests starting with 2-bromobenzoyl chloride and hydrazine under controlled conditions, though yields may vary due to steric hindrance from bromine substituents . Optimization may involve temperature control (e.g., reflux in ethanol), stoichiometric adjustments, or catalysts to enhance reactivity. Purity can be improved via recrystallization or column chromatography.

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For similar hydrazine derivatives (e.g., (E,E)-1,2-bis[1-(2-bromophenyl)ethylidene]hydrazine), orthorhombic crystal systems with space groups like Pcca have been reported, with lattice parameters refined using programs like SHELXL . Structural data reveal intermolecular interactions (e.g., Br···H hydrogen bonds) and planarity, which influence packing efficiency and stability. Hirshfeld surface analysis (as applied to related hydrazines) can further quantify intermolecular contacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR confirm hydrazine backbone connectivity and substituent positions. Bromine’s inductive effect deshields nearby protons.

- FTIR : Stretching frequencies for N–H (~3200 cm−1) and C=N (~1600 cm−1) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns (e.g., 79Br/81Br) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and reaction pathways. For instance, studies on bis(arylidene)hydrazines reveal planar geometries with delocalized π-electrons, influencing redox behavior. HOMO-LUMO gaps (e.g., ~3.5 eV for similar compounds) correlate with stability and charge-transfer potential . TD-DFT can simulate UV-Vis spectra, aiding in photochemical applications.

Q. What role does steric hindrance from bromine substituents play in supramolecular assembly?

Bromine’s bulkiness disrupts planarity, as seen in BOPHY derivatives, leading to non-planar conformers that favor twisted supramolecular architectures (e.g., helical or zig-zag polymers) . This steric effect reduces π-π stacking but enhances halogen bonding (Br···N/O), which can be exploited in designing functional materials like sensors or catalysts.

Q. How does this compound interact with metal ions, and what applications arise?

Hydrazine derivatives act as ligands for metal coordination. For example, dihydrazones of vanillin form stable complexes with Cu(II), detectable via fluorescence quenching or colorimetric shifts . Bromine substituents may modulate binding affinity and selectivity, enabling applications in metal sensing or catalysis.

Q. What are the challenges in studying its redox behavior, and how can they be addressed?

Bromine’s electronegativity stabilizes radical intermediates, complicating redox profiling. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction peaks linked to Br–C bond cleavage. Controlled-potential electrolysis coupled with ESR spectroscopy can identify transient species .

Q. How can environmental adsorption studies be designed using this compound?

Functionalized hydrazines (e.g., pyridylmethylene derivatives) are grafted onto activated carbon for pollutant adsorption. Response Surface Methodology (RSM) optimizes parameters like pH, contact time, and adsorbent dosage. Freundlich isotherms model multilayer adsorption, with capacities quantified via ICP-MS or UV-Vis .

Q. What toxicological assessment frameworks apply to this compound?

Adapt methodologies from 1,2-diphenylhydrazine studies, which use OECD guidelines for acute toxicity (e.g., LD50) and genotoxicity (Ames test). Risk of bias assessment (e.g., OHAT tool) evaluates study reliability, focusing on exposure characterization and outcome validity .

Q. How can its potential as a prodrug be explored in hypoxia-targeted therapies?

Analogous bis(sulfonyl)hydrazines (e.g., KS119) are reductively activated in hypoxic tumor microenvironments to release DNA-alkylating agents. Mimic this design by incorporating nitroaryl triggers, and evaluate activation kinetics using hypoxia chambers or enzymatic assays (e.g., NADPH:cytochrome P450 reductase) .

Methodological Notes

Properties

CAS No. |

19718-35-5 |

|---|---|

Molecular Formula |

C12H10Br2N2 |

Molecular Weight |

342.03 g/mol |

IUPAC Name |

1,2-bis(2-bromophenyl)hydrazine |

InChI |

InChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |

InChI Key |

SCEXVSUMEBWHPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |

Synonyms |

1,2-Bis(2-bromophenyl)hydrazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.